N7-[(2-Hydroxyethoxy)methyl]guanine-d4 is a synthetic compound derived from guanine, a fundamental building block of nucleic acids. This compound is particularly notable for its potential applications in medicinal chemistry and molecular biology. The presence of the hydroxyethoxy group enhances solubility and bioavailability, making it a candidate for various therapeutic applications.
The compound is synthesized through chemical processes that involve modifications of guanine. Its synthesis and characterization are documented in various patents and scientific literature, indicating its relevance in pharmaceutical research.
N7-[(2-Hydroxyethoxy)methyl]guanine-d4 belongs to a class of modified nucleosides. These compounds are often used in drug development, particularly as antiviral agents or in cancer therapy due to their ability to mimic natural nucleotides while providing enhanced properties.
The synthesis of N7-[(2-Hydroxyethoxy)methyl]guanine-d4 typically involves several steps:
The synthesis may utilize various reagents and solvents such as dichloromethane or ethanol, along with catalysts like palladium for coupling reactions. Each step requires careful control of reaction conditions to ensure high yields and purity of the final product.
N7-[(2-Hydroxyethoxy)methyl]guanine-d4 has a complex molecular structure characterized by:
The structural integrity can be confirmed through techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide insight into the arrangement of atoms and the presence of deuterium.
N7-[(2-Hydroxyethoxy)methyl]guanine-d4 can participate in various chemical reactions typical of nucleosides, including:
The reactivity is influenced by the electronic properties imparted by the hydroxyethoxy group, which can stabilize charged intermediates during reactions.
The mechanism of action for N7-[(2-Hydroxyethoxy)methyl]guanine-d4 primarily involves its incorporation into nucleic acids during replication or transcription processes. This incorporation can lead to:
Studies have shown that such modified nucleosides can exhibit altered binding affinities to polymerases compared to their natural counterparts, impacting their efficacy as therapeutic agents.
Relevant analyses such as thermal gravimetric analysis (TGA) and differential scanning calorimetry (DSC) may be conducted to assess stability under various conditions.
N7-[(2-Hydroxyethoxy)methyl]guanine-d4 has several scientific uses:
The molecular architecture of N7-[(2-Hydroxyethoxy)methyl)guanine-d4 features a guanine moiety modified at the N7-position with a (2-hydroxyethoxy)methyl group, where four hydrogen atoms have been substituted with deuterium atoms (D). Precise mass spectrometry data confirms the molecular formula as C8H7D4N5O3 with a molecular weight of 229.23 g/mol [3]. The deuterium atoms are strategically positioned on the methylene groups (-CD2- units) of the hydroxyethyl chain, creating a mass shift of +4 atomic mass units compared to the non-deuterated analogue. This specific deuteration pattern minimizes potential kinetic isotope effects that could alter chemical reactivity while providing sufficient mass separation for analytical detection [3].
Table 1: Atomic Composition and Mass Characteristics [3] [5]
Characteristic | N7-[(2-Hydroxyethoxy)methyl)guanine-d4 | Non-deuterated Analog |
---|---|---|
Molecular Formula | C8H7D4N5O3 | C8H11N5O3 |
Molecular Weight (g/mol) | 229.23 | 225.20 |
Deuterium Positions | Methylene groups of hydroxyethyl chain | N/A |
Mass Shift | +4 Da | Reference |
CAS Registry Number | 1794787-59-9 | 91702-61-3 |
The structural preservation of the guanine ring system is paramount, as the N7-alkylation site imparts characteristic chemical instability shared with all N7-guanine adducts. This modification creates a positive charge on the imidazole ring, significantly reducing the glycosidic bond strength and promoting depurination. The deuterium substitution does not alter this fundamental reactivity but provides a stable reference for studying these degradation processes . The hydroxyethoxy side chain retains full hydrophilicity, mirroring the solubility properties of the non-deuterated compound and ensuring similar chromatographic behavior in reversed-phase separation systems [3].
According to International Union of Pure and Applied Chemistry (IUPAC) conventions, the systematic name for this deuterated compound is 2-amino-7-[(1,1,2,2-tetradeuterio-2-hydroxyethoxy)methyl]-1H-purin-6(7H)-one. This nomenclature precisely specifies both the position and extent of deuterium substitution within the hydroxyethyl moiety [3]. The naming protocol prioritizes the parent guanine structure while explicitly indicating the tetradeuterated alkyl chain through the "1,1,2,2-tetradeuterio" prefix attached to the 2-hydroxyethoxy group.
Stereochemically, the molecule presents no chiral centers or stereoisomeric configurations due to the absence of asymmetric carbon atoms and the free rotation around the methylene linkages. The hydroxyethoxy side chain adopts multiple conformations in solution without energy barriers sufficient to create distinct stereoisomers [3] [5]. This achiral character simplifies analytical applications by eliminating the need for enantiomeric separation techniques and ensuring that the deuterated standard co-elutes with its non-deuterated counterpart in chromatographic systems optimized for adduct detection .
The strategic deuteration in N7-[(2-Hydroxyethoxy)methyl)guanine-d4 produces minimal structural alteration while creating significant analytical advantages. Both compounds share identical polarity profiles and chromatographic retention in hydrophilic interaction liquid chromatography (HILIC) and reversed-phase systems, as confirmed by co-elution studies. However, mass spectrometry reveals a distinct +4 Da separation, enabling precise isotope dilution quantification of the non-deuterated adduct in biological samples [3]. The deuterated analogue exhibits nearly identical UV absorption spectra to the non-deuterated compound, with λmax at approximately 252-254 nm, confirming that electronic transitions within the guanine chromophore remain unaffected by deuteration of the alkyl chain [5].
Table 2: Comparative Properties of Deuterated and Non-deuterated Compounds [3] [5]
Property | N7-[(2-Hydroxyethoxy)methyl)guanine-d4 | N7-[(2-Hydroxyethoxy)methyl)guanine | Significance |
---|---|---|---|
Molecular Weight | 229.23 g/mol | 225.20 g/mol | Mass spectrometric differentiation |
Chemical Stability | Similar depurination kinetics with slight isotope effect | Half-life: ~50-150 hours (dsDNA) | Deuterium may slightly stabilize C-D bonds |
Depurination Rate | Marginally reduced due to C-D bond strength | Spontaneous depurination at physiological pH | Potential for prolonged detection window |
Analytical Detection | Selected reaction monitoring (SRM) transitions: m/z 230→152 | SRM transitions: m/z 226→152 | Quantification via isotope ratio |
Biological Function | Non-biological (internal standard) | Biomarker of alkylating agent exposure | Deuterated form serves as reference |
The primary functional divergence emerges in their biological contexts: while the non-deuterated compound serves as a biomarker of exposure to alkylating agents or antiviral drug metabolites [7], the deuterated analogue functions exclusively as an analytical reference standard without biological activity. Crucially, the deuterated compound may exhibit slightly modified depurination kinetics due to the greater bond strength of C-D (~489 kJ/mol) versus C-H (~439 kJ/mol). This kinetic isotope effect could potentially slow the depurination rate by approximately 10-15% in theoretical models, though experimental verification specific to this compound is pending . Despite this subtle difference, the deuterated standard remains indispensable for quantifying the natural depurination artifacts during sample processing and establishing accurate adduct formation benchmarks in exposure studies.
The non-deuterated analogue occurs naturally as a minor metabolite of certain antiviral compounds including acyclovir [7], while the deuterated form is exclusively synthetic. Both compounds share susceptibility to ring-opening reactions at physiological pH, potentially forming formamidopyrimidine (Fapy) derivatives that exhibit greater persistence and different mutagenic profiles than the parent adducts . This shared reactivity profile ensures that the deuterated standard accurately models the stability challenges encountered when analyzing endogenous adducts in biomonitoring studies.
CAS No.: 119785-99-8
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8